molecular formula C11H18N2 B12974699 (S)-5-(1-Aminobutyl)-2-methylaniline

(S)-5-(1-Aminobutyl)-2-methylaniline

Cat. No.: B12974699
M. Wt: 178.27 g/mol
InChI Key: MZSRUNGGJRGYHH-JTQLQIEISA-N
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Description

(S)-5-(1-Aminobutyl)-2-methylaniline is a chiral aniline derivative featuring a primary amine group on a butyl side chain at the 5-position of the aromatic ring and a methyl substituent at the 2-position. This compound is structurally related to pharmacologically relevant amines, often serving as intermediates in drug synthesis or as ligands in catalysis.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

5-[(1S)-1-aminobutyl]-2-methylaniline

InChI

InChI=1S/C11H18N2/c1-3-4-10(12)9-6-5-8(2)11(13)7-9/h5-7,10H,3-4,12-13H2,1-2H3/t10-/m0/s1

InChI Key

MZSRUNGGJRGYHH-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=C(C=C1)C)N)N

Canonical SMILES

CCCC(C1=CC(=C(C=C1)C)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(1-Aminobutyl)-2-methylaniline typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-methylaniline.

    Formation of the Butyl Chain: The butyl chain is introduced through a series of reactions, including alkylation and reduction.

    Chiral Resolution: The chiral center is introduced using chiral catalysts or resolving agents to obtain the (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of (S)-5-(1-Aminobutyl)-2-methylaniline may involve:

    Large-Scale Alkylation: Using large reactors to perform the alkylation step efficiently.

    Chiral Catalysis: Employing chiral catalysts to ensure high enantiomeric purity.

    Purification: Utilizing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(1-Aminobutyl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.

Major Products

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

(S)-5-(1-Aminobutyl)-2-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-(1-Aminobutyl)-2-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino group can form hydrogen bonds and ionic interactions with active sites, influencing biological pathways and processes. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between (S)-5-(1-Aminobutyl)-2-methylaniline and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(S)-5-(1-Aminobutyl)-2-methylaniline 5-(1-Aminobutyl), 2-methyl, (S) C₁₁H₁₈N₂ 178.28 Chiral primary amine; longer alkyl chain enhances lipophilicity.
(S)-5-(1-Aminoethyl)-2-methylaniline hydrochloride 5-(1-Aminoethyl), 2-methyl, (S), HCl C₉H₁₅ClN₂ 186.68 Shorter ethyl chain; hydrochloride salt improves aqueous solubility .
5-[(Dimethylamino)methyl]-2-methylaniline 5-(Dimethylaminomethyl), 2-methyl C₁₀H₁₆N₂ 164.25 Tertiary amine; reduced basicity compared to primary amines .
2-Methoxy-5-methylaniline 2-Methoxy, 5-methyl C₈H₁₁NO 137.18 Electron-withdrawing methoxy group; alters electronic density .
5-[5-Fluoro-1-(propan-2-yl)-1H-benzodiazol-2-yl]-2-methylaniline Benzimidazole, fluoro, isopropyl C₁₇H₁₇FN₄ 296.34 Heterocyclic benzimidazole core; potential biological applications .

Electronic and Reactivity Profiles

  • Aminobutyl vs. Hydrochloride salt forms (as seen in ethyl analogs) mitigate volatility and enhance solubility .
  • Primary vs. Tertiary Amines: The primary amine in the target compound is more basic (pKa ~9–10) than the tertiary amine in 5-[(dimethylamino)methyl]-2-methylaniline (pKa ~7–8), influencing protonation states under physiological conditions .
  • Substituent Electronic Effects: Methoxy groups (as in 2-Methoxy-5-methylaniline) are electron-withdrawing, reducing aromatic ring electron density, while alkylamino groups (e.g., aminobutyl) are electron-donating, enhancing nucleophilicity at the aromatic core .

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